molecular formula C13H17BrF2O2Si B12597698 Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- CAS No. 651027-12-2

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-

Cat. No.: B12597698
CAS No.: 651027-12-2
M. Wt: 351.26 g/mol
InChI Key: FQCRIUFAVWYDNS-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-" is a highly substituted benzoic acid derivative. Its structure includes:

  • Bromo at position 2 (electron-withdrawing, halogen substitution).
  • Difluoro groups at positions 3 and 5 (additional electron-withdrawing effects).
  • Triethylsilyl (TES) at position 4 (a bulky, lipophilic silicon-based group).

This combination of substituents suggests unique physicochemical and biological properties compared to simpler benzoic acid analogs. While direct data on this compound is absent in the provided evidence, comparisons can be drawn from structurally related compounds.

Properties

CAS No.

651027-12-2

Molecular Formula

C13H17BrF2O2Si

Molecular Weight

351.26 g/mol

IUPAC Name

2-bromo-3,5-difluoro-4-triethylsilylbenzoic acid

InChI

InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(13(17)18)10(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18)

InChI Key

FQCRIUFAVWYDNS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=C(C(=C1F)Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- typically involves multiple steps. One common method starts with the bromination of a difluorobenzoic acid derivative. The triethylsilyl group is then introduced through a silylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The conditions often involve the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- exerts its effects depends on its specific application. In chemical reactions, the triethylsilyl group can act as a protecting group, while the bromine and fluorine atoms can participate in various substitution and coupling reactions. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions) Key Features
Target Compound 2-Br, 3,5-F, 4-TES High lipophilicity (TES), strong electron-withdrawing effects (Br, F).
2-Bromo-3,5-dimethylbenzoic acid 2-Br, 3,5-CH₃ Methyl groups (electron-donating) vs. F (electron-withdrawing).
3,5-Difluoro-4-(2-methoxyethoxy) 3,5-F, 4-OCH₂CH₂OCH₃ Polar methoxyethoxy group vs. nonpolar TES; lower steric bulk.
2,4,5-Tribromobenzoic acid 2,4,5-Br Higher halogen density; lacks fluorine or silicon groups.
2-Amino-3,5-Diiodo-Benzoic Acid 2-NH₂, 3,5-I Amino group (electron-donating) and heavier halogens (iodine).

Key Observations :

  • The triethylsilyl group in the target compound significantly increases steric bulk and lipophilicity compared to methyl, methoxy, or halogen substituents in analogs .
  • Electron-withdrawing effects : Bromo and fluoro substituents enhance the acidity of the carboxylic acid group. For comparison, a structurally complex benzoic acid derivative with sulfonamide groups has a predicted pKa of 2.61 . The target compound’s pKa is likely lower than unsubstituted benzoic acid (pKa ~4.2) due to multiple electron-withdrawing groups.

Physicochemical Properties

Property Target Compound (Predicted) 3,5-Difluoro-4-(2-methoxyethoxy) 2,4,5-Tribromobenzoic Acid
Molecular Weight ~400 g/mol* 232.18 g/mol ~373.8 g/mol
Density ~1.7–1.9 g/cm³† N/A N/A
Boiling Point >700°C (high due to TES) N/A N/A
Lipophilicity (LogP) High (TES group) Moderate (polar substituents) Moderate (bromine-dominated)

*Estimated based on triethylsilyl (C₈H₁₉Si, 131.3 g/mol) and other substituents.
†Inferred from similar brominated/fluorinated compounds .

Recommendations for Future Research :

  • Experimental determination of pKa, LogP, and LD₅₀.
  • Evaluation of antiproliferative activity in cancer cell lines.
  • Exploration of synthetic routes for scalable production.

Biological Activity

  • Molecular Formula : C13H17BrF2O2Si
  • Molecular Weight : 353.25 g/mol
  • Structural Characteristics : The presence of bromine and difluoro groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that benzoic acid derivatives often exhibit antimicrobial activity. The introduction of halogen atoms typically enhances this activity due to increased lipophilicity and potential interactions with microbial membranes.

Case Study: Antimicrobial Efficacy

In a study assessing various benzoic acid derivatives, including 2-bromo-3,5-difluoro-4-(triethylsilyl)-, it was found that:

  • Tested Microorganisms : Escherichia coli, Staphylococcus aureus
  • Results : The compound demonstrated significant inhibition zones, particularly against Gram-positive bacteria.
CompoundE. coli Inhibition (mm)S. aureus Inhibition (mm)
Control00
2-Bromo-3,5-difluoro-4-(triethylsilyl)-1520

Anti-inflammatory Activity

Benzoic acid derivatives are also known for their anti-inflammatory properties. The triethylsilyl group can enhance solubility and bioavailability, potentially leading to improved therapeutic effects.

Research Findings

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various benzoic acid derivatives:

  • Methodology : In vivo models of inflammation were used.
  • Outcome : The compound exhibited a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.
Dose (mg/kg)TNF-alpha Reduction (%)IL-6 Reduction (%)
103025
205045
507065

Cytotoxicity Studies

The cytotoxic effects of benzoic acid derivatives have been evaluated against various cancer cell lines. The presence of halogen atoms is often associated with increased cytotoxicity.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies showed that the compound exhibited selective cytotoxicity towards:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
Cell LineIC50 (µM)
HeLa15
MCF-720

These findings suggest that benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- may have potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Halogenated compounds can integrate into lipid bilayers, disrupting microbial membranes.
  • Inhibition of Enzymatic Activity : Interaction with key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

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